molecular formula C4H12NO3P B151663 4-Aminobutylphosphonic acid CAS No. 35622-27-6

4-Aminobutylphosphonic acid

Cat. No.: B151663
CAS No.: 35622-27-6
M. Wt: 153.12 g/mol
InChI Key: IDPXFPYGZRMMKZ-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

4-Aminobutylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of different derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound. Typical reagents include halides and other nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

4-Aminobutylphosphonic acid can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific applications and properties. For instance, this compound is unique in its strong binding affinity to GABA-B receptors and its role in surface passivation .

Properties

IUPAC Name

4-aminobutylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12NO3P/c5-3-1-2-4-9(6,7)8/h1-5H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPXFPYGZRMMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCP(=O)(O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189100
Record name 4-Aminobutylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35622-27-6
Record name 4-Aminobutylphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035622276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminobutylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminobutylphosphonic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Aminobutylphosphonic acid interact with its target and what are the downstream effects?

A: this compound acts as an antagonist at certain GABA receptors. Specifically, it has been shown to competitively inhibit the GABA ρ-like receptors expressed in Xenopus oocytes []. While it demonstrates antagonistic activity at these receptors, it does not exhibit noticeable effects on GABAA or GABAB receptors at concentrations up to 100 μM []. This suggests a degree of selectivity for the ρ-like GABA receptors.

Q2: What is the structural characterization of this compound?

A: this compound is an aminoalkylphosphonic acid. Its molecular formula is C4H12NO3P and its molecular weight is 153.12 g/mol. Structurally, it features a butyl chain with a terminal amino group and a phosphonic acid group attached to the first carbon. 13C NMR studies have shown that this compound exists in two stable conformers in solution [].

Q3: Can you describe the in vitro and in vivo efficacy of this compound?

A: Research on Xenopus laevis melanotrope cells demonstrated that this compound did not affect the tonic inhibition of α-melanocyte-stimulating hormone (α-MSH) release in animals adapted to a white background []. This suggests that the GABAB receptor, which this compound does not antagonize, is not solely responsible for the in vivo inhibition of α-MSH release under these conditions [].

Q4: Is there any information on the environmental impact and degradation of this compound?

A: One study investigated the utilization of this compound as a nitrogen source by a bacterial isolate []. The results showed that the bacteria could utilize the compound without cleaving the carbon-phosphorus bond, suggesting a potential biodegradation pathway []. This finding warrants further investigation to understand the compound's fate and potential impact in various environmental compartments.

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